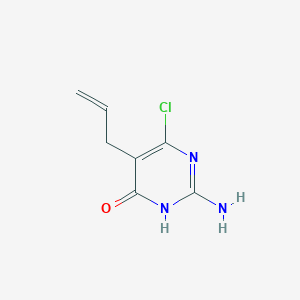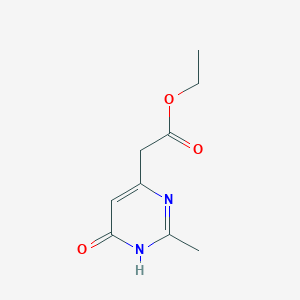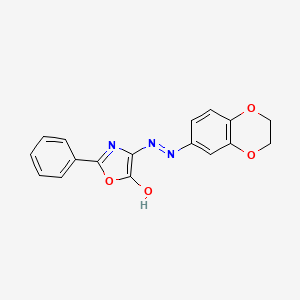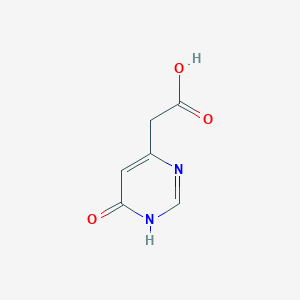![molecular formula C14H8F3N3O2 B1418285 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-92-5](/img/structure/B1418285.png)
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Übersicht
Beschreibung
“3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound also contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a focus of attention for a long time . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study developed a novel synthetic method of 1,2,4-oxadiazoles based on a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH .
Molecular Structure Analysis
The molecular structure of “3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” can be confirmed by 1H NMR, 13C NMR, and HRMS . The compound contains a 1,2,4-oxadiazole ring and a pyridine ring, which are common structures in many bioactive molecules .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives can be controlled by varying the reaction conditions . For instance, a study reports the condition-controlled C–H activation-engaged reactions of 3-phenyl-1,2,4-oxadiazol-5 (2H)-ones with vinylene carbonate, straightforwardly constructing four divergent fused-heterocycles by tuning the reaction conditions in a one-pot manner .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can be influenced by the substitution of different functional groups at the 2 and 5 positions of the oxadiazole ring . For instance, such substitutions typically lower the melting and boiling points .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have synthesized various derivatives of 1,2,4-oxadiazoles, including those related to the compound , demonstrating their potential for producing compounds with significant antimicrobial activities. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, showcasing the methodological advancements in generating compounds with potential antibacterial and antifungal properties (Bayrak et al., 2009). Similarly, El‐Sayed et al. (2008) focused on synthesizing mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, contributing to the understanding of the structural diversity and applications of such compounds (El‐Sayed et al., 2008).
Anticancer and Antimicrobial Applications
The structure-activity relationship (SAR) studies have identified certain derivatives as apoptosis inducers and potential anticancer agents, highlighting the compound's utility in designing cancer therapeutics. Zhang et al. (2005) discovered a novel apoptosis inducer through high-throughput screening, emphasizing the role of the oxadiazole core in targeting breast and colorectal cancer cell lines (Zhang et al., 2005). Additionally, Desai et al. (2016) explored the antimicrobial activity and cytotoxicity of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, further emphasizing the compound's bioactivity potential (Desai et al., 2016).
Materials Science Applications
In the realm of materials science, oxadiazole derivatives have been investigated for their electron-transporting and exciton-blocking capabilities in organic light-emitting diodes (OLEDs). Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives showing high electron mobilities, indicating their potential as electron transporters and hole/exciton blockers for OLEDs, demonstrating the material's application beyond biomedical research (Shih et al., 2015).
Zukünftige Richtungen
The future directions of research on 1,2,4-oxadiazole derivatives could focus on discovering novel molecules with excellent agricultural activities . For instance, 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could be potential alternative templates for discovering novel antibacterial agents .
Eigenschaften
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)22-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSACKKOTHLZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol](/img/structure/B1418202.png)
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)


![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1418214.png)



![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)
![3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1418224.png)